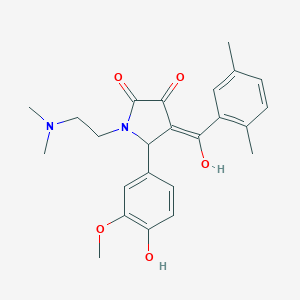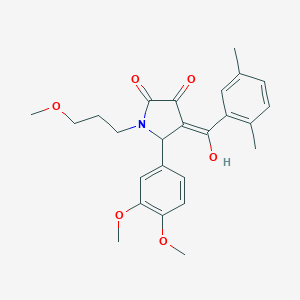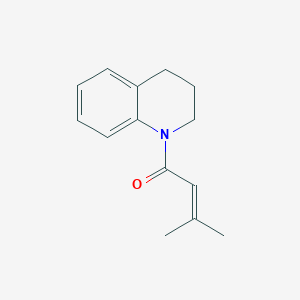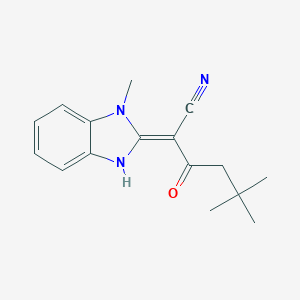![molecular formula C15H17N3O B255002 2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)
2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as 'MOA-728' and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of MOA-728 involves its ability to bind to the active site of the target enzyme and inhibit its activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction between MOA-728 and the enzyme. The binding of MOA-728 to the enzyme can lead to a conformational change, which can further affect the activity of the enzyme.
Biochemical and Physiological Effects:
MOA-728 has been found to exhibit a range of biochemical and physiological effects. It has been shown to enhance the release of acetylcholine in the brain, which can improve cognitive function. It has also been reported to exhibit anti-inflammatory and antioxidant activity, which can be beneficial for the treatment of various diseases, including cancer and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MOA-728 in lab experiments include its potent inhibitory activity against a range of enzymes, its unique structure and properties, and its potential applications in medicinal chemistry and pharmacology. However, the limitations of using MOA-728 include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity, which can pose a risk to researchers working with this compound.
Orientations Futures
There are several future directions for research on MOA-728. One area of research could focus on the development of new drugs based on the structure of MOA-728 for the treatment of various diseases, including Alzheimer's and Parkinson's. Another area of research could focus on the optimization of the synthesis method for MOA-728 to improve the overall yield and efficiency of the process. Additionally, further studies could be conducted to investigate the potential applications of MOA-728 in other fields, such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of MOA-728 involves a multi-step process that includes the reaction of 4-methylphenyl hydrazine with 2-methylpropanal to form the corresponding hydrazone. This intermediate is then reacted with cyanoacetic acid to produce the desired product, MOA-728. The overall yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
MOA-728 has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are known to play a crucial role in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of various diseases, including Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile |
|---|---|
Formule moléculaire |
C15H17N3O |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H17N3O/c1-10(2)9-17-15-13(8-16)18-14(19-15)12-6-4-11(3)5-7-12/h4-7,10,17H,9H2,1-3H3 |
Clé InChI |
DKZGZUSNRYQDHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC(C)C)C#N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)
![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)


![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)


![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254942.png)